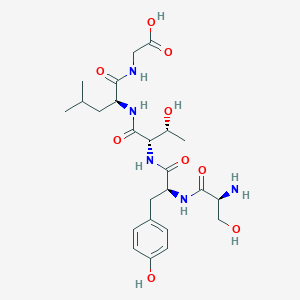![molecular formula C14H10N4S B12602205 Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- CAS No. 883222-15-9](/img/structure/B12602205.png)
Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thieno[2,3-b]pyridine derivatives makes them valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various substituted compounds . For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods
Industrial production methods for thieno[2,3-b]pyridine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the thieno[2,3-b]pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions vary depending on the desired product but often involve refluxing or heating under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- include other thieno[2,3-b]pyridine derivatives, such as:
- Thieno[2,3-b]pyridine-2-carbonitrile
- Thieno[2,3-b]pyridine-3-carbonitrile
- Thieno[2,3-b]pyridine-4-carbonitrile
Uniqueness
The uniqueness of thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable addition to the thieno[2,3-b]pyridine family .
Properties
CAS No. |
883222-15-9 |
|---|---|
Molecular Formula |
C14H10N4S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
4,6-diamino-3-phenylthieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H10N4S/c15-6-9-12(16)11-10(8-4-2-1-3-5-8)7-19-14(11)18-13(9)17/h1-5,7H,(H4,16,17,18) |
InChI Key |
TWWLUELSJJFMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=C(C(=N3)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)


stannane](/img/structure/B12602153.png)
silane](/img/structure/B12602156.png)
![Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-](/img/structure/B12602162.png)

![3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]](/img/structure/B12602177.png)

![4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12602192.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
